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Compound of Interest

3-(5-Chloro-2-
Compound Name:

methylphenoxy)azetidine
CAS No.: 1490041-42-3
Cat. No.: B1400993

Get Quote

Technical Monograph: 3-(5-Chloro-2-
methylphenoxy)azetidine

Role: High-Affinity Bioisostere & CNS Probe CAS Registry Number: 1490041-42-3 Molecular
Formula: C10H12CINO Molecular Weight: 197.66 g/mol

Executive Summary: The "Scaffold Hop" Logic

In the optimization of central nervous system (CNS) drugs, the 3-aryloxyazetidine moiety has
emerged as a superior bioisostere for the flexible propylamine chains found in classical
reuptake inhibitors (e.g., Atomoxetine) and the piperidine rings of sodium channel blockers.

3-(5-Chloro-2-methylphenoxy)azetidine represents a strategic fusion of two
pharmacophores:

e The 5-Chloro-2-methylphenoxy Headgroup: A lipophilic anchor optimized for metabolic
stability. The 2-methyl group restricts conformation via steric clash, while the 5-chloro

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1400993#bc-rfq
https://www.benchchem.com/product/b1400993/docs?utm_src=pdf-body#chemical-structure-of-3-5-chloro-2-methylphenoxy-azetidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

substituent blocks the para-position from rapid CYP450 oxidation (a common failure point in
o-tolyloxy drugs like Atomoxetine).

e The Azetidine Core: A strained, 4-membered amine that lowers basicity (pKa ~9.5 vs. ~10.5
for piperidines) and reduces molecular volume, enhancing permeability across the Blood-
Brain Barrier (BBB).

Chemical Structure & Physicochemical Profiling[1]

[2][3]

Conformational Dynamics

Unlike six-membered rings (chair/boat) or flexible chains, the azetidine ring exhibits a unique
"puckering” motion to relieve torsional strain.

e Pucker Angle: ~30° deviation from planarity.

o Vector Alignment: The 3-aryloxy substituent adopts an equatorial-like orientation to minimize
transannular strain, positioning the aromatic ring for pi-stacking interactions within the
receptor pocket (e.g., the Phe-rich cage of SERT or the local anesthetic binding site of
NaVv1.7).

Quantitative Data Table
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Implication for Drug
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Design
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reduces lysosomal trapping.
High permeability; excellent for
TPSA ~21 A2 g P _ __y
oral bioavailability.
Rigidification reduces entropic
Rotatable Bonds 2 o
penalty upon binding.
Critical for ionic interaction with
H-Bond Donors 1 (NH)

Asp residues in target proteins.

Synthesis Protocol: The Mitsunobu Route

Note: Direct SN2 displacement on unactivated phenols is low-yielding due to the steric
hindrance of the 2-methyl group. The Mitsunobu reaction is the industry-standard protocol for
this scaffold.

Reaction Logic

We utilize 1-Boc-3-hydroxyazetidine as the alcohol donor and 5-chloro-2-methylphenol as the
pronucleophile. The reaction proceeds with inversion of configuration at the C3 position of the
azetidine, although the starting material is typically achiral (meso) unless isotopically labeled.

Step-by-Step Methodology

Reagents:
o Substrate A: 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine (1.0 equiv)
e Substrate B: 5-Chloro-2-methylphenol (1.1 equiv)

o Coupling Agent: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
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e Phosphine: Triphenylphosphine (PPhs) (1.2 equiv)
e Solvent: Anhydrous THF or Toluene (0.1 M concentration)
Workflow:

» Activation: Dissolve PPhs and Substrate A in anhydrous THF under N2 atmosphere. Cool to
0°C.[1]

o Addition: Add Substrate B (phenol). Ensure complete dissolution.

e Coupling: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to
prevent hydrazine byproduct formation.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 12—16 hours. Monitor by TLC
(Hexane/EtOAc 4:1).

o Workup: Quench with H20. Extract with EtOAc (3x). Wash organics with 1N NaOH (to
remove unreacted phenol) and Brine. Dry over NazSOa.

» Deprotection (The "Reveal"): Dissolve the intermediate in CH2Cl2 (DCM). Add Trifluoroacetic
Acid (TFA) (10 equiv) at 0°C. Stir 2 hours.

e |solation: Evaporate TFA. Basify with sat. NaHCOs to pH 10. Extract with DCM/Isopropanol
(3:1) to recover the free amine.

Synthesis Pathway Diagram

Reagents

1-Boc-3-hydroxyazetidine
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Figure 1: Synthetic workflow for the construction of the aryloxy-azetidine scaffold via Mitsunobu
coupling.

Pharmacological Applications[2][4][5][6][7]1[8][9]
Voltage-Gated Sodium Channels (NaV1.7)

This scaffold acts as a state-dependent blocker. The protonated azetidine nitrogen mimics the
charged ammonium group of local anesthetics (lidocaine), interacting with the conserved
phenylalanine (Phel764 in NaV1.7) in the pore.

e Mechanism: The "5-chloro-2-methyl" tail wedges into the hydrophobic fenestration of the
channel, stabilizing the inactivated state.

» Selectivity: The rigidity of the azetidine ring often improves selectivity for NaV1.7 (pain) over
NaV1.5 (cardiac), reducing cardiotoxicity risks.

Monoamine Transporters (SERT/NET)

Structurally, this molecule is a rigidified analog of Atomoxetine (NET selective) and Fluoxetine
(SERT selective).

» Bioisosterism: Replacing the propyl chain of Atomoxetine with an azetidine ring constrains
the distance between the aromatic ring and the basic nitrogen. This constraint can shift
selectivity profiles, often enhancing potency by reducing the entropic cost of binding.

Structure-Activity Relationship (SAR) Logic
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3-(5-Chloro-2-methylphenoxy)azetidine
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Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule's functional
components.

Handling & Safety (E-E-A-T)

o Storage: Store at -20°C. The free base is prone to carbonate formation upon exposure to air;
conversion to the Hydrochloride (HCI) or Oxalate salt is recommended for long-term stability.

o Toxicity: As a potent bioactive amine, treat as a potential sodium channel blocker. Avoid
inhalation. Use full PPE (nitrile gloves, respirator) during synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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